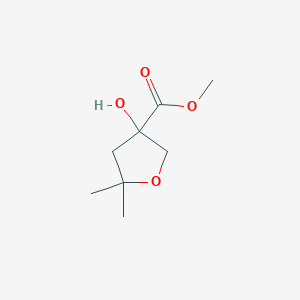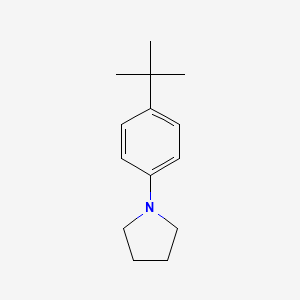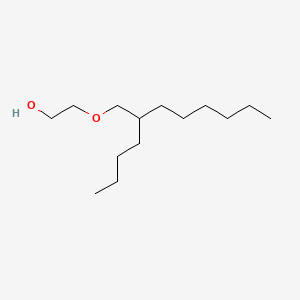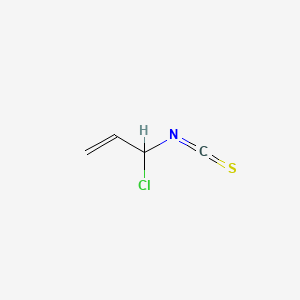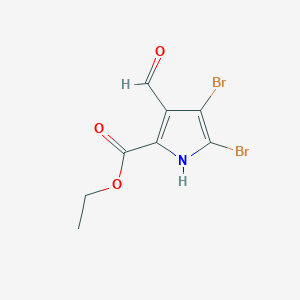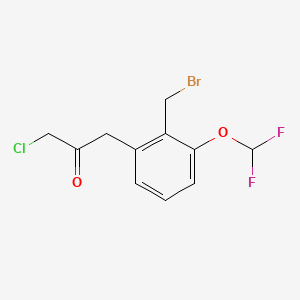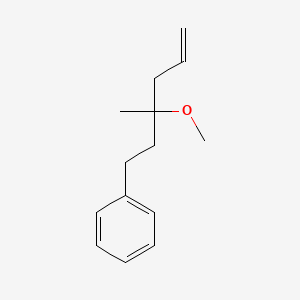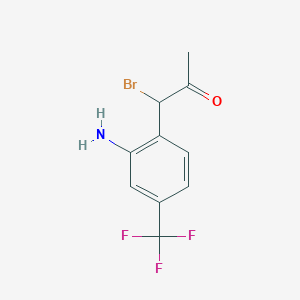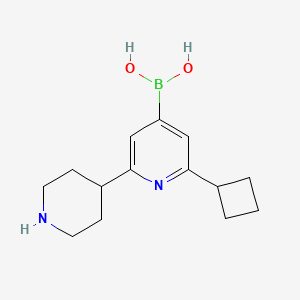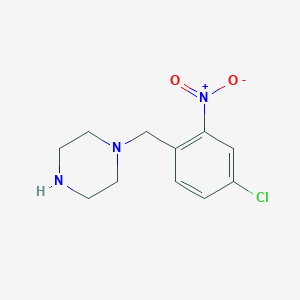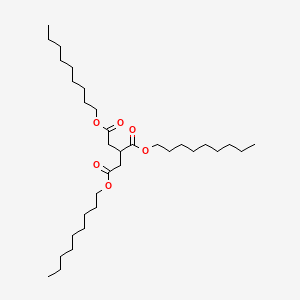
Trinonyl propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinonyl propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C33H62O6This compound is primarily used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trinonyl propane-1,2,3-tricarboxylate is synthesized through the esterification of propane-1,2,3-tricarboxylic acid with nonanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
C6H8O6+3C9H20O→C33H62O6+3H2O
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors equipped with reflux condensers and stirrers. The reaction mixture is heated to around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Trinonyl propane-1,2,3-tricarboxylate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to propane-1,2,3-tricarboxylic acid and nonanol.
Transesterification: This reaction involves the exchange of ester groups with alcohols in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and nonanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Trinonyl propane-1,2,3-tricarboxylate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties
Mécanisme D'action
The primary mechanism of action of trinonyl propane-1,2,3-tricarboxylate is its ability to act as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and reducing the brittleness of the material. This compound does not have significant biological activity and does not interact with specific molecular targets or pathways .
Comparaison Avec Des Composés Similaires
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Comparison: Trinonyl propane-1,2,3-tricarboxylate is unique due to its longer alkyl chain (nonyl group), which provides superior plasticizing properties compared to its shorter-chain counterparts. This results in enhanced flexibility and durability of the polymers it is incorporated into. Additionally, it has lower volatility and better thermal stability, making it more suitable for high-temperature applications .
Propriétés
Numéro CAS |
10003-67-5 |
|---|---|
Formule moléculaire |
C33H62O6 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
trinonyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-37-31(34)28-30(33(36)39-27-24-21-18-15-12-9-6-3)29-32(35)38-26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 |
Clé InChI |
FSWPMCGVDLITKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
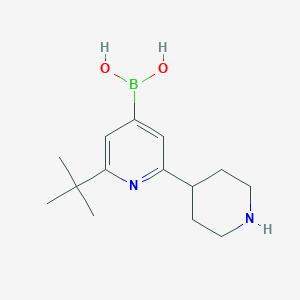
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
